1-Chloro-1-iodoethane
Overview
Description
1-Chloro-1-iodoethane is an organic compound with the molecular formula C2H4ClI. It is a type of alkyl halide, specifically a haloalkane, where one hydrogen atom in ethane is replaced by a chlorine atom and another by an iodine atom. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.
Preparation Methods
1-Chloro-1-iodoethane can be synthesized through several methods:
Direct Halogenation: One common method involves the halogenation of ethane using chlorine and iodine under controlled conditions. This process requires careful handling to avoid over-halogenation.
Substitution Reactions: Another method involves the substitution of a halogen in an existing haloalkane. For example, this compound can be prepared by reacting 1-chloroethane with iodine in the presence of a catalyst.
Industrial Production: Industrially, this compound can be produced by the reaction of vinyl chloride with hydrogen iodide. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
1-Chloro-1-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
1-Chloro-1-iodoethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: It serves as a chain transfer agent in the polymerization of vinyl chloride monomer, mimicking a pseudo-living radical polymerization process.
Biological Studies: In biological research, it can be used to study the effects of halogenated compounds on biological systems, although its direct applications in medicine are limited.
Mechanism of Action
The mechanism of action of 1-chloro-1-iodoethane primarily involves its reactivity as an electrophile. In nucleophilic substitution reactions, the carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
1-Chloro-1-iodoethane can be compared with other haloalkanes such as:
1-Bromo-1-chloroethane: Similar in structure but with bromine instead of iodine. It has different reactivity due to the varying bond strengths and polarizability of bromine compared to iodine.
1-Chloro-2-iodoethane: Another isomer where the iodine and chlorine atoms are on different carbon atoms.
Ethyl Iodide (Iodoethane): Lacks the chlorine atom, making it less reactive in certain substitution reactions compared to this compound.
Properties
IUPAC Name |
1-chloro-1-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGQMSEMGVLGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472136 | |
Record name | 1-CHLORO-1-IODOETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-00-3 | |
Record name | 1-CHLORO-1-IODOETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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